
2-Chloropyridine-5-acetic acid ethyl ester
Overview
Description
2-Chloropyridine-5-acetic acid ethyl ester is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be inferred that it may participate in similar reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are key in many synthetic processes. This suggests that it may affect pathways related to these reactions.
Result of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are key in many synthetic processes. This suggests that it may have effects related to these reactions.
Action Environment
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are known to be influenced by various factors such as temperature, pH, and the presence of certain catalysts.
Biological Activity
2-Chloropyridine-5-acetic acid ethyl ester (C9H10ClNO2) is a notable compound in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
This compound is characterized by a chlorine atom at the 2-position of the pyridine ring and an ethyl ester group. Its molecular structure can be represented as follows:
- Molecular Formula : C9H10ClNO2
- Molecular Weight : 199.64 g/mol
- CAS Number : 197376-47-9
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorine substituent enhances binding affinity, while the ethyl ester can hydrolyze to release the active carboxylic acid form, which further interacts with biological targets.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of chloropyridinyl esters, including derivatives of 2-chloropyridine-5-acetic acid. For instance, compounds derived from this structure have been evaluated against SARS-CoV-2 protease enzymes, demonstrating varying degrees of enzyme inhibition but limited direct antiviral activity .
Table 1: Antiviral Activity of Chloropyridinyl Esters
Compound | IC50 (µM) | EC50 (µM) | Remarks |
---|---|---|---|
This compound | Not specified | 64 | Limited antiviral activity |
Other derivatives | Varies | Varies | Potent against SARS-CoV-2 protease |
Anti-inflammatory Properties
Chloropyridine derivatives have been investigated for their anti-inflammatory effects. These compounds exhibit inhibition of cyclooxygenase enzymes, leading to reduced inflammation. The mechanism likely involves modulation of inflammatory pathways through enzyme inhibition .
Table 2: Inhibition of Cyclooxygenase Enzymes
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | Not specified | COX-1/COX-2 |
Other NSAID derivatives | Varies | COX-1/COX-2 |
Cytotoxicity Studies
The cytotoxic effects of 2-chloropyridine derivatives have been evaluated in various human tumor cell lines. While some derivatives show promising inhibitory effects on cell proliferation, others exhibit cytotoxicity at higher concentrations .
Table 3: Cytotoxicity in Tumor Cell Lines
Compound | GI50 (µM) | Cell Line |
---|---|---|
This compound | >100 | Various cell lines |
Other tested compounds | Varies | HCT116, HeLa |
Case Studies
- SARS-CoV-2 Inhibition : A study synthesized various chloropyridinyl esters and assessed their inhibitory effects on the SARS-CoV-2 3CL protease enzyme. While some compounds exhibited low nanomolar inhibition, others showed minimal antiviral activity, indicating the need for further structural optimization .
- Enzyme Inhibition Profiles : Research has demonstrated that modifications on the chloropyridine core can significantly alter biological activity. For example, methyl substitution at specific positions improved enzyme inhibitory effects against cyclooxygenase and other targets .
Scientific Research Applications
Pharmaceutical Development
2-Chloropyridine-5-acetic acid ethyl ester has been explored as a precursor in the synthesis of various bioactive compounds. Its structure is conducive to modifications that may enhance biological activity. For instance, derivatives of this compound have been synthesized and evaluated for their potential as nonsteroidal anti-inflammatory agents against SARS-CoV-2 protease enzymes. Some derivatives exhibited significant enzyme inhibitory activity, highlighting their potential in antiviral drug development .
Agrochemical Research
The compound's pyridine ring and carboxylic acid functionality are common features in many commercial herbicides. Preliminary studies suggest that this compound may exhibit herbicidal properties against specific weeds or crops, making it a candidate for further investigation in agricultural applications .
Organic Synthesis
Due to its reactive ester group, this compound serves as a versatile building block in organic synthesis. It can be transformed into various functional groups, allowing researchers to create novel compounds for further investigation in medicinal chemistry and other fields .
Case Studies and Research Findings
Properties
IUPAC Name |
ethyl 2-(6-chloropyridin-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMKCAOYIPYXRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576480 | |
Record name | Ethyl (6-chloropyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197376-47-9 | |
Record name | Ethyl (6-chloropyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.